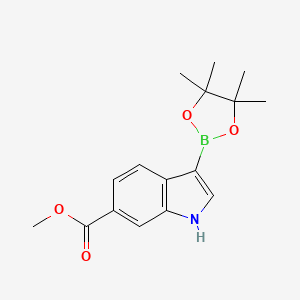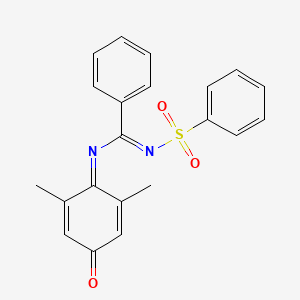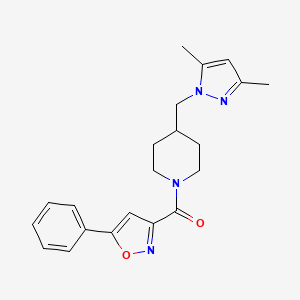
6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C16H20BNO4 and its molecular weight is 301.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stability
- Stereoselective Synthesis : Vinylboronate pinacol esters, similar to 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester, are pivotal in stereoselective synthesis, especially for transforming polyenyl-1-boronic acids into corresponding iodides, crucial in organic synthesis (Stewart & Whiting, 1995).
- Stability in Synthesis : Research indicates that pinacol boronic esters, including this compound, undergo significant protodeborylation in certain reactions, impacting the generation of nonborylated indole byproducts in palladium-catalysed borylative cyclization (Al-Saedy & Harrity, 2016).
Analytical Challenges and Solutions
- Analytical Method Development : Due to their reactive nature, pinacolboronate esters present unique analytical challenges. Innovative approaches, like the use of non-aqueous and aprotic diluent, have been developed to stabilize and analyze these compounds effectively (Zhong et al., 2012).
- Fast Liquid Chromatography : Fast liquid chromatography methods have been developed for purity analysis of boronic pinacol ester functionalized compounds, demonstrating the method's broad applicability to this class of compounds (Duran et al., 2006).
Applications in Polymer Synthesis
- Polymer Synthesis : Boronic acid pinacol esters are integral in the synthesis of hyperbranched polythiophene with controlled degrees of branching, a key advancement in polymer chemistry (Segawa, Higashihara, & Ueda, 2013).
Catalysis and Reaction Development
- Catalyst-Free Reactions : Innovations in photoinduced borylation of haloarenes have been achieved using methods that do not require metal catalysts or ligands. This is significant in synthesizing boronic acids and esters like this compound (Mfuh et al., 2017).
Applications in Drug Development
- Pharmaceutical Applications : Peptide boronic acids, closely related to boronic acid pinacol esters, have been studied for their potential in inhibiting histamine release, indicating a promising avenue for the treatment of allergic inflammations (Kato et al., 1988).
Mecanismo De Acción
The mechanism of action of 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester in chemical reactions often involves its role as a reagent in Suzuki–Miyaura coupling . In these reactions, the compound participates in the formation of carbon-carbon bonds through the use of a transition metal catalyst .
Direcciones Futuras
The use of boronic acids and their derivatives in medicinal chemistry is a growing field of research . These compounds have been shown to have a variety of biological applications, including anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . Therefore, the study of compounds like 6-(Methoxycarbonyl)indole-3-boronic acid pinacol ester is likely to continue to be an important area of research in the future .
Propiedades
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-18-13-8-10(14(19)20-5)6-7-11(12)13/h6-9,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTAWYOGEXRFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)





![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)



![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)
